molecular formula C14H19NO4 B1366703 Boc-d-n-me-phg-oh CAS No. 30925-12-3

Boc-d-n-me-phg-oh

Cat. No.: B1366703
CAS No.: 30925-12-3
M. Wt: 265.3 g/mol
InChI Key: COABPHLHHQAKPL-LLVKDONJSA-N
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Description

Boc-d-n-me-phg-oh, also known as N-tert-butoxycarbonyl-D-N-methylphenylglycine, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-d-n-me-phg-oh typically involves the protection of the amine group of D-N-methylphenylglycine with a tert-butoxycarbonyl group. This can be achieved through the reaction of D-N-methylphenylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-d-n-me-phg-oh can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Boc-d-n-me-phg-oh has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-d-n-me-phg-oh involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-L-phenylglycine: Similar in structure but with an L-configuration.

    N-tert-butoxycarbonyl-D-phenylalanine: Contains a phenylalanine moiety instead of phenylglycine.

    N-tert-butoxycarbonyl-D-methylphenylalanine: Similar but with a methyl group on the phenyl ring.

Uniqueness

Boc-d-n-me-phg-oh is unique due to the presence of the D-configuration and the N-methyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABPHLHHQAKPL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447771
Record name boc-d-n-me-phg-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-12-3
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-d-n-me-phg-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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